![molecular formula C21H26N2O4S B3986842 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3986842.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide
描述
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, also known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme glucokinase (GK), which plays a crucial role in glucose metabolism and regulation of insulin secretion.
作用机制
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 inhibits GK by binding to a specific allosteric site on the enzyme, which leads to a conformational change and a decrease in its catalytic activity. This results in a decrease in glucose uptake and metabolism in the liver, which in turn leads to a decrease in insulin secretion and an improvement in insulin sensitivity.
Biochemical and physiological effects:
This compound 837 has been shown to lower blood glucose levels and improve insulin sensitivity in preclinical studies. It has also been found to reduce hepatic glucose production and increase glucose disposal in peripheral tissues. In addition, this compound 837 has been shown to have a favorable safety profile and low potential for drug-drug interactions.
实验室实验的优点和局限性
One of the main advantages of using N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 in lab experiments is its potency and selectivity as a GK inhibitor. This makes it a useful tool for studying the role of GK in glucose metabolism and insulin secretion. However, one limitation of using this compound 837 is its relatively short half-life, which may require frequent dosing in in vivo studies.
未来方向
There are several potential future directions for research on N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837. One area of interest is the development of novel antidiabetic drugs based on this compound 837 or other GK inhibitors. Another area of research is the identification of biomarkers that can predict response to GK inhibitors, which could help to personalize treatment for patients with type 2 diabetes. Additionally, further studies are needed to investigate the long-term safety and efficacy of GK inhibitors in humans.
科学研究应用
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GK is a key enzyme in the regulation of glucose metabolism and insulin secretion, and inhibition of this enzyme has been shown to lower blood glucose levels and improve insulin sensitivity. This compound 837 has been found to be a potent and selective inhibitor of GK, making it a promising candidate for the development of novel antidiabetic drugs.
属性
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23(18-6-4-3-5-7-18)28(25,26)20-14-10-17(11-15-20)22-21(24)16-8-12-19(27-2)13-9-16/h8-15,18H,3-7H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEMJZBHRNXNJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。